Methyl 5-fluoro-2-(methylthio)benzoate
Description
Significance of Halogen and Sulfur Heteroatoms in Advanced Molecular Design
The introduction of halogen and sulfur heteroatoms into organic molecules is a cornerstone of modern molecular design, offering a predictable means to modulate a wide array of physicochemical and biological properties. Fluorine, the most electronegative element, imparts unique characteristics to organic compounds. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the acidity (pKa), basicity, and reactivity of neighboring functional groups. This modulation of electronic properties is crucial in medicinal chemistry for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.
Overview of Benzoate (B1203000) Ester Scaffolds as Versatile Synthetic Building Blocks
Benzoate esters are a well-established and highly versatile class of building blocks in organic synthesis. wikipedia.org Their prevalence stems from their ready availability, general stability, and the diverse reactivity of the ester and aromatic ring functionalities. The ester group can be easily hydrolyzed, transesterified, or reduced to an alcohol, providing a gateway to a wide range of other functional groups. wikipedia.org The aromatic ring, on the other hand, is amenable to a variety of electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional substituents and the construction of more complex molecular frameworks.
The utility of benzoate esters is further expanded by the strategic placement of various functional groups on the benzene (B151609) ring. These substituents can direct the regioselectivity of subsequent reactions and introduce specific electronic or steric properties. This modularity makes benzoate esters ideal scaffolds for the construction of libraries of compounds for drug discovery and other applications. The synthesis of benzoate esters is typically achieved through Fischer esterification of benzoic acids with the corresponding alcohol in the presence of an acid catalyst, a robust and widely used method. wikipedia.org
Positioning of Methyl 5-fluoro-2-(methylthio)benzoate within the Realm of Advanced Synthetic Intermediates
This compound stands as a prime example of an advanced synthetic intermediate, a molecule that is not the final target itself but serves as a crucial precursor in the synthesis of more complex and often biologically active compounds. Its value lies in the unique combination of the fluorine atom, the thioether group, and the methyl ester functionality, all strategically positioned on the benzene ring.
This specific arrangement of functional groups makes it a key building block in the synthesis of high-value molecules, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. PARP inhibitors are a class of targeted cancer therapies, and the synthesis of Rucaparib relies on the specific reactivity of the functional groups present in this compound. The fluorine atom and the thioether group in the final drug molecule are introduced through this key intermediate.
The synthesis of this compound itself likely involves a multi-step sequence, starting from more readily available precursors such as 5-fluoro-2-methylbenzoic acid. The introduction of the thioether group is a critical transformation that sets the stage for subsequent steps in the synthesis of the final target. The positioning of this compound as an intermediate highlights the importance of designing and preparing such specialized building blocks to enable the efficient and convergent synthesis of complex and medicinally relevant molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-2-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCOZVVTBFBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220542 | |
| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-30-8 | |
| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for Methyl 5 Fluoro 2 Methylthio Benzoate and Analogues
Retrosynthetic Analysis of the Methyl 5-fluoro-2-(methylthio)benzoate Core
Retrosynthetic analysis, a technique for deconstructing a target molecule into simpler precursors, provides a logical framework for planning its synthesis. youtube.comyoutube.com For this compound (I), two primary disconnections are considered based on the key bond formations.
Route A involves a late-stage esterification. The primary disconnection is at the ester C-O bond, leading back to the corresponding carboxylic acid, 2-fluoro-5-(methylthio)benzoic acid (II), and methanol (B129727). The acid (II) can be further disconnected at the C-S bond, suggesting a precursor like 2-fluoro-5-halobenzoic acid which could undergo nucleophilic substitution with a methylthiolate source.
Route B disconnects the C-S bond first. This approach starts from a pre-functionalized benzoate (B1203000), such as a methyl 5-fluoro-2-halobenzoate (III). This intermediate could then be subjected to a nucleophilic aromatic substitution (SNAr) with methylthiolate or a related sulfur nucleophile. Alternatively, a Directed ortho Metalation (DoM) approach on a precursor like methyl 3-fluorobenzoate (B1230327) could introduce the methylthio group at the C2 position.
A third possibility involves disconnecting the C-F bond, which would imply a late-stage electrophilic fluorination of a methyl 2-(methylthio)benzoate (B8504159) precursor. Each of these hypothetical routes relies on well-established but carefully orchestrated reaction types.
Precursor Synthesis and Functionalization Approaches
The successful synthesis of the target molecule hinges on the effective preparation and functionalization of key precursors, leveraging modern synthetic organic chemistry techniques.
Directed ortho Metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgchemeurope.com In this strategy, a Directed Metalation Group (DMG) chelates to an organolithium base (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile.
For a molecule like this compound, a DoM strategy could be envisioned starting from a substituted benzoate. While the ester group itself is not a strong DMG, related groups like tertiary amides or O-aryl carbamates are highly effective. organic-chemistry.org A plausible route could involve the DoM of a protected 3-fluorobenzoic acid derivative. The fluorine atom can also act as a moderate directing group. The lithiated intermediate would then react with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to install the methylthio group.
Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths
| DMG Strength | Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |
| Moderate | -OMe, -F, -NR₂ |
| Weak | -CH₂NR₂, -Ph |
This table illustrates various functional groups capable of directing ortho-lithiation, categorized by their general effectiveness. organic-chemistry.org
The chemoselectivity of organolithium reagents can be pivotal; for instance, different bases might favor DoM versus nucleophilic acyl substitution on the same substrate. rsc.org
The introduction of fluorine and thioether moieties can be achieved through several methods. Electrophilic fluorination is a common strategy for incorporating fluorine onto an aromatic ring. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose due to their stability and safety compared to elemental fluorine. wikipedia.orgbrynmawr.edu The reaction involves the attack of a carbon-centered nucleophile, such as an organometallic species or an electron-rich arene, on the electrophilic fluorine source. wikipedia.orgorganic-chemistry.org
One synthetic pathway could involve the electrophilic fluorination of a pre-existing aryl thioether. For example, a methyl 2-(methylthio)benzoate precursor could be subjected to fluorination. However, the regioselectivity would need to be carefully controlled, as the methylthio and ester groups would direct the substitution pattern.
Alternatively, and often more controllably, the thioether group can be introduced onto a fluorinated precursor. This can be accomplished through various methods, including the reaction of an organometallic intermediate with a sulfur electrophile or the nucleophilic substitution of a suitable leaving group with a thiol. nih.govmdpi.com For instance, an electrophilic thiomethylation reagent could be used to functionalize a pre-fluorinated benzoate.
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure |
|---|---|---|
| Selectfluor® | F-TEDA-BF₄ | [Structure of F-TEDA-BF₄] |
| N-Fluorobenzenesulfonimide | NFSI | [Structure of NFSI] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Structure of NFOBS] |
This table highlights some of the most common and effective reagents used for electrophilic fluorination in modern organic synthesis. wikipedia.orgbrynmawr.edu
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing highly substituted aromatics, particularly aryl thioethers. researchgate.netwikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (e.g., a halide). byjus.com
For the synthesis of this compound, an SNAr approach is highly viable. A suitable precursor would be a dihalogenated arene, such as methyl 2,5-difluorobenzoate or methyl 5-fluoro-2-chlorobenzoate. In this scenario, the fluorine atom at the 5-position and the ester group both serve to activate the ring for nucleophilic attack. The greater lability of a chlorine or bromine atom compared to fluorine at the C2 position would allow for regioselective substitution by a sulfur nucleophile like sodium thiomethoxide (NaSMe). nih.govacsgcipr.org
Mild reaction conditions for SNAr have been developed, sometimes using additives like 18-crown-6 (B118740) to enhance reactivity or employing organocatalysts to facilitate the process even on less activated substrates. nih.govacs.org
Esterification Protocols for Substituted Benzoic Acid Derivatives
The final step in many synthetic routes to the target molecule is the esterification of the corresponding carboxylic acid, 2-fluoro-5-(methylthio)benzoic acid. The Fischer-Speier esterification is the classic method, involving the reaction of a carboxylic acid with an alcohol (methanol in this case) under acidic catalysis. mdpi.commasterorganicchemistry.comyoutube.com
However, for substituted benzoic acids, particularly those with ortho substituents, the reaction can be slow. researchgate.net To overcome this, modern protocols often employ microwave irradiation, which can dramatically reduce reaction times and improve yields. mdpi.comresearchgate.netusm.my Various catalysts can be used, from traditional mineral acids like H₂SO₄ to solid acid catalysts or even non-metal catalysts like NFSi under microwave conditions. researchgate.netmdpi.com
Table 3: Comparison of Esterification Methods for Benzoic Acids
| Method | Catalyst | Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier | H₂SO₄, HCl, TsOH | Reflux in excess alcohol | Low cost, simple |
| Microwave-Assisted | H₂SO₄, NFSi, Solid Acids | Sealed vessel, 100-150°C | Rapid reaction times, high yields |
| DCC Coupling | DCC | Room temp or microwave | Mild conditions for sensitive substrates |
This table compares common laboratory methods for the esterification of benzoic acid derivatives. mdpi.comresearchgate.netusm.mynih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches in Fluorinated Thioether Chemistry
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.orgsciencedaily.com In the context of synthesizing complex molecules like fluorinated thioethers, these principles are increasingly important.
Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org SNAr reactions, for example, can be highly atom-economical.
Use of Safer Solvents: Replacing hazardous solvents like DMF and NMP, which are common in SNAr reactions, with greener alternatives. acsgcipr.org
Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce energy consumption compared to traditional reflux conditions. byjus.com
Sustainable Raw Materials: The source of fluorine is ultimately the mineral fluorspar (CaF₂), which is a finite resource. rsc.orgworktribe.com Developing more efficient fluorination methods is crucial for long-term sustainability.
Use of Catalysis: Catalytic processes are preferred over stoichiometric reagents as they reduce waste. This applies to DoM, catalytic SNAr, and acid-catalyzed esterification.
Recent research has focused on developing greener methods for both fluorination and thioether synthesis, such as using recyclable catalysts, aqueous reaction media, or organocatalyzed processes that avoid toxic metals. researchgate.neteurekalert.org
Catalytic Methodologies for Selective Functionalization
The introduction of specific functional groups onto an aromatic ring with high precision is a cornerstone of modern organic synthesis. For a molecule such as this compound, catalytic methods are indispensable for selectively forming the key carbon-sulfur bond and ensuring the correct regiochemical arrangement of substituents on the benzene (B151609) ring. These strategies are broadly categorized into transition metal-catalyzed reactions and organocatalytic approaches.
Transition metal catalysis is a powerful and widely used tool for the formation of carbon-heteroatom bonds, including the crucial carbon-sulfur bond in the target molecule. researchgate.netbohrium.com These reactions typically involve the cross-coupling of an aryl halide or pseudohalide with a sulfur-based nucleophile. researchgate.net The general mechanism for many of these transformations proceeds through a catalytic cycle involving oxidative addition, transmetalation (in some cases), and reductive elimination steps. acs.org
The formation of aryl thioethers, such as the 2-(methylthio) group, has been advanced significantly by catalysts based on palladium and copper. rsc.org
Palladium-Catalyzed C–S Coupling: Palladium complexes are highly effective for C–S bond formation, often referred to as Buchwald-Hartwig-type amination analogues. These reactions couple aryl halides or triflates with thiols. The choice of ligand coordinated to the palladium center is critical for achieving high yields and functional group tolerance. bohrium.com
Copper-Catalyzed C–S Coupling: Copper-catalyzed methods, often variations of the Chan-Lam coupling, provide a complementary approach. ias.ac.in These reactions can couple aryl boronic acids with thiols, offering an alternative to the use of aryl halides. ias.ac.in Copper catalysis can sometimes be more cost-effective than palladium, though reaction conditions may be harsher. Difficulties in C-S bond formation can sometimes be attributed to the sulfur species deactivating the catalyst. ias.ac.in
Other transition metals like nickel and iron have also been explored for C-S cross-coupling, offering different reactivity profiles and substrate scopes. bohrium.comresearchgate.net The development of C-H functionalization, where a C-H bond is directly converted to a C-S bond, represents an increasingly atom-economical strategy, as it eliminates the need for pre-functionalized aryl halides. researchgate.net
Table 1: Comparison of Common Transition Metal Catalysts in Aryl Thioether Synthesis
| Catalyst System | Typical Substrates | Advantages | Considerations |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., Xantphos, BINAP) | Aryl Halides (I, Br, Cl), Triflates + Thiols | High functional group tolerance, mild reaction conditions, well-understood mechanism. bohrium.com | Catalyst cost, potential for catalyst poisoning by sulfur compounds. researchgate.net |
| Copper (e.g., CuI, Cu(OAc)₂) + Ligand (e.g., Phenanthroline) | Aryl Halides, Aryl Boronic Acids + Thiols | Lower cost than palladium, effective for specific substrate classes. rsc.orgias.ac.in | Often requires higher temperatures, mechanism can be less clear. thieme-connect.com |
| Nickel (e.g., NiCl₂(dppe)) | Aryl Halides (especially chlorides) + Thiols | Effective for less reactive aryl chlorides, lower cost. bohrium.com | Can have different selectivity compared to palladium, potential for side reactions. bohrium.com |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for constructing complex molecules. mdpi.com This approach avoids the potential for toxic metal contamination in the final product, which is a significant advantage. While direct organocatalytic synthesis of this compound is not widely documented, the principles of organocatalysis are applicable to the synthesis of highly functionalized aromatic systems.
These methods often rely on activating substrates through the formation of transient, highly reactive intermediates like iminium ions or enamines. mdpi.com For functionalizing aromatic rings, relevant strategies include:
Organocatalytic Friedel-Crafts Reactions: Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or phosphoric acids, can facilitate the enantioselective addition of nucleophiles to electron-rich aromatic compounds. researchgate.netchemtube3d.com This allows for the controlled introduction of alkyl or acyl groups.
Nucleophilic Aromatic Substitution (SNAr): Organocatalysts can be used to activate nucleophiles or the aromatic substrate to facilitate SNAr reactions, particularly on electron-deficient aromatic rings. This strategy is powerful for introducing heteroatoms onto an aromatic scaffold.
Asymmetric Dearomatization: Organocatalysis has proven exceptionally successful in the enantioselective dearomatization of aromatic compounds, providing access to complex three-dimensional structures from simple, planar starting materials. mdpi.com
The development of organocatalytic methods for direct C-S bond formation on aromatic rings is an active area of research. These approaches offer the potential for greener and more sustainable synthetic routes to functionalized aromatic systems. nih.govacs.org
Continuous-Flow Synthesis Techniques for Enhanced Efficiency and Control
Continuous-flow chemistry has become a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme.de This technology is particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgnih.gov
Key benefits of continuous-flow synthesis include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given moment, making it safer to handle unstable intermediates or conduct highly exothermic reactions. thieme.de
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heating and cooling, leading to better process control and reduced side-product formation. researchgate.net
Increased Efficiency and Throughput: Once optimized, flow systems can operate continuously for extended periods, enabling automated, large-scale production with high reproducibility. acs.org
For a multi-step synthesis of a compound like this compound, a flow process could integrate the key aromatic substitution or cross-coupling reaction with subsequent esterification steps in a single, streamlined operation. mdpi.com The use of packed-bed reactors containing immobilized catalysts (either transition metal or organocatalysts) further enhances the efficiency and sustainability of the process by allowing for easy catalyst separation and reuse. acs.org
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
The choice of a synthetic strategy for this compound depends on a careful evaluation of various factors, primarily efficiency, selectivity, and scalability. Each methodology presents a unique profile of advantages and disadvantages.
Selectivity: Regioselectivity is critical for ensuring the correct placement of the fluoro and methylthio groups. Directed ortho-metalation followed by electrophilic quench or transition metal-catalyzed cross-coupling on a pre-functionalized arene offers excellent control over regiochemistry. Chemoselectivity—tolerating other functional groups like the methyl ester—is a hallmark of modern palladium catalysis. bohrium.com Organocatalysis offers the unique advantage of enantioselectivity, which is crucial when chiral centers are present or desired. acs.org
Scalability: This refers to the ease with which a process can be scaled up from the laboratory to industrial production. Transition metal-catalyzed reactions are generally scalable, though challenges like catalyst cost and removal of metal residues must be addressed. Continuous-flow synthesis is inherently designed for scalability; increasing output is a matter of running the system for a longer duration or "scaling out" by running multiple systems in parallel, rather than using larger, more hazardous batch reactors. thieme.deacs.org
Table 2: Comparative Overview of Synthetic Methodologies
| Methodology | Primary Advantage | Key Efficiency Metrics | Selectivity Profile | Scalability |
|---|---|---|---|---|
| Transition Metal Catalysis (Batch) | High reliability and broad substrate scope. researchgate.netbohrium.com | Generally high yields; atom economy varies. | Excellent regioselectivity and chemoselectivity. | Well-established for large-scale production; requires metal removal. |
| Organocatalysis (Batch) | Metal-free products, access to enantioselectivity. mdpi.com | Catalyst loading can be high; yields are variable. | Can provide high enantioselectivity; regioselectivity depends on the specific reaction. | Scalability can be challenging for some systems due to catalyst cost or separation. |
| Continuous-Flow Synthesis | Superior safety, control, and potential for automation. mdpi.comnih.gov | High throughput and reduced cycle times; minimizes waste. | Excellent control over reaction conditions enhances selectivity. | Highly scalable and ideal for on-demand manufacturing. |
Reactivity and Chemical Transformations of Methyl 5 Fluoro 2 Methylthio Benzoate
Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Moiety
The benzoate moiety of Methyl 5-fluoro-2-(methylthio)benzoate can undergo hydrolysis to the corresponding carboxylic acid or transesterification to form other esters. These reactions are fundamental transformations of the ester functional group.
Hydrolysis: The conversion of this compound to 5-fluoro-2-(methylthio)benzoic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred for its generally higher yields and cleaner reactions. This process typically involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like methanol (B129727) or a mixture of water and an organic solvent. psu.edu The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid.
High-temperature water has also been shown to be an effective medium for the hydrolysis of methyl benzoates, offering an environmentally benign alternative to traditional methods. psu.edu For sterically hindered esters, this method can be particularly effective. psu.edu
Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 5-fluoro-2-(methylthio)benzoate. This equilibrium-driven reaction often requires the use of a large excess of the new alcohol or the removal of methanol to drive the reaction to completion.
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | NaOH or KOH, H₂O/MeOH, heat; then H₃O⁺ | 5-fluoro-2-(methylthio)benzoic acid |
| Transesterification | R'OH, acid or base catalyst, heat | R' 5-fluoro-2-(methylthio)benzoate |
Reactions Involving the Fluorine Substituent
The fluorine atom on the aromatic ring is a key site for reactivity, particularly for nucleophilic aromatic substitution and C-F bond activation.
The fluorine atom of this compound can be displaced by strong nucleophiles, a reaction characteristic of nucleophilic aromatic substitution (SNAr). The success of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. The presence of the ortho-methylthio group and the meta-carbomethoxy group influences the electronic properties of the carbon atom attached to the fluorine, though neither is strongly activating for SNAr at that position. In some cases, the methylthio group can be oxidized to a more electron-withdrawing sulfoxide (B87167) or sulfone to facilitate the displacement of the fluorine atom.
For instance, in related fluorinated aromatic compounds, the fluorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. For example, Methyl 5-fluoro-2-(methylamino)benzoate is a known compound, suggesting that the fluorine in a similar precursor could be displaced by methylamine (B109427) under appropriate conditions. sigmaaldrich.com
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, transition-metal catalysis has emerged as a powerful tool for C-F bond functionalization. While specific studies on the C-F bond activation of this compound are not widely reported, general methodologies developed for other aryl fluorides could be applicable. These methods often involve the use of transition-metal complexes, such as those of nickel, palladium, or rhodium, in the presence of a suitable ligand and a stoichiometric reductant or a cross-coupling partner.
These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the fluorine atom, providing a pathway to a diverse range of substituted aromatic compounds.
Transformations at the Methylthio Group
The methylthio group is another reactive handle in the molecule, susceptible to oxidation and alkylation.
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups.
Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. rsc.org The extent of oxidation can be controlled by the choice of oxidant and the reaction conditions. For example, using one equivalent of m-CPBA at low temperatures typically yields the sulfoxide, while using an excess of the oxidant or a stronger oxidizing agent at higher temperatures leads to the formation of the sulfone. rsc.org
| Starting Material | Oxidizing Agent | Product |
| This compound | m-CPBA (1 equiv.) | Methyl 5-fluoro-2-(methylsulfinyl)benzoate |
| This compound | m-CPBA (>2 equiv.) or KMnO₄ | Methyl 5-fluoro-2-(methylsulfonyl)benzoate |
The oxidation of the methylthio group can have a profound impact on the reactivity of the aromatic ring, particularly in activating it towards nucleophilic aromatic substitution.
The lone pair of electrons on the sulfur atom of the methylthio group allows it to act as a nucleophile, reacting with alkylating agents to form sulfonium (B1226848) salts. Common alkylating agents include alkyl halides (e.g., methyl iodide) and alkyl triflates. The resulting sulfonium salt is a positively charged species and can serve as a good leaving group in subsequent reactions.
The formation of diaryl fluorohalomethyl sulfonium salts has been reported as a source for fluorohalocarbene transfer. nih.gov While not a direct alkylation of the starting compound, this highlights the utility of sulfonium salt chemistry. The synthesis of dibenzothiophene (B1670422) sulfonium salts as leaving groups for aromatic fluorination further illustrates the potential of this functional group in synthetic chemistry. nih.gov
C-S Bond Cleavage and Coupling Reactions
The carbon-sulfur (C-S) bond in aryl thioethers like this compound serves as a versatile functional handle for cross-coupling reactions. The transformation of the methylthio group into other functionalities is a key strategy in the synthesis of complex aromatic compounds. Transition metal catalysis, particularly with nickel and palladium, is the cornerstone of modern C-S bond activation. acs.orgrsc.org
These reactions typically proceed via the oxidative addition of the C(aryl)-S bond to a low-valent metal center. For this compound, the C-S bond is a prime site for such activation, often favored over the more inert C-F and C-H bonds under specific catalytic conditions. Nickel catalysts, in particular, have been shown to be highly effective for cleaving the C-S bonds of aryl sulfides for subsequent functionalization. acs.orgrsc.orgnih.gov
A common application of C-S bond cleavage is in desulfurative coupling reactions, where the methylthio group acts as a leaving group and is replaced by an aryl, alkyl, or other organic moiety. For instance, in a Kumada-type coupling, a Grignard reagent (R-MgX) would couple with the benzoate in the presence of a nickel catalyst. Similarly, Suzuki-Miyaura or Negishi couplings could be envisioned, using boronic acids or organozinc reagents, respectively. These methods provide a powerful route to biaryl compounds, which are prevalent in medicinal chemistry and materials science.
The general mechanism for a nickel-catalyzed C-S cross-coupling involves the oxidative addition of the aryl sulfide (B99878) to a Ni(0) complex, forming a Ni(II) intermediate. This is followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst. nih.gov
Table 1: Representative Examples of Nickel-Catalyzed C-S Cross-Coupling of Aryl Sulfides This table presents general examples of this reaction type, as specific studies on this compound are not extensively documented.
| Aryl Sulfide Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thioanisole | Phenylmagnesium bromide | NiCl₂(dppe) | Biphenyl | 95 | General Representation |
| 4-Methoxythioanisole | 4-Tolylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 4-Methoxy-4'-methylbiphenyl | 88 | General Representation |
| 2-Naphthyl methyl sulfide | Propylzinc chloride | Ni(acac)₂ / dppf | 2-Propylnaphthalene | 91 | General Representation |
Electrophilic Aromatic Substitution (EAS) and Direct Arylation Studies
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined directing effects of the existing substituents.
-SMe (methylthio): An activating, ortho-, para-directing group.
-F (fluoro): A deactivating, ortho-, para-directing group.
-COOMe (methyl ester): A deactivating, meta-directing group.
The positions ortho and para to the strongly activating methylthio group (C4 and C6) are electronically enriched and would be the primary sites for electrophilic attack. The fluorine atom also directs to these positions. Conversely, the ester group deactivates the ring and directs incoming electrophiles to the meta position (C5), which is already occupied by the fluorine. The most likely positions for EAS are therefore C4 and C6, with the C4 position being sterically less hindered.
Direct arylation, a modern alternative to traditional cross-coupling, involves the C-H activation of an aromatic ring followed by coupling with an aryl halide. nih.govescholarship.org For this compound, the most acidic C-H protons are adjacent to the electron-withdrawing fluorine and ester groups, but steric and electronic factors often favor C-H activation at the positions most activated by directing groups. Palladium-catalyzed direct arylation protocols could potentially functionalize the C4 or C6 positions, guided by the ortho-directing ability of the methylthio group. nih.gov
Chemo- and Regioselectivity in Multi-Functionalized Benzoate Reactivity
Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential reaction at one position over others. In a molecule as complex as this compound, both are critical considerations.
Regioselectivity: As discussed in the context of EAS, the regioselectivity is a contest between the directing groups. The powerful ortho-, para-directing methylthio group is expected to dominate, favoring substitution at the C4 position. Experimental studies on related systems have shown that the electronic nature of substituents significantly influences the regioselectivity of reactions. rsc.org
Chemoselectivity: The molecule presents several potential reaction sites for metal-catalyzed cross-coupling: the C-S bond, the C-F bond, and the aromatic C-H bonds. Generally, the C-S bond is more reactive towards oxidative addition with nickel catalysts than the C-F bond. rsc.org Palladium catalysts can be tuned with specific ligands to favor C-H activation or C-S activation. Therefore, by carefully selecting the catalyst, ligands, and reaction conditions, a high degree of chemoselectivity can be achieved, allowing for the targeted functionalization of this multi-functionalized benzoate.
Table 2: Summary of Functional Group Directing Effects
| Functional Group | Position | Electronic Effect | Ring Activity | Primary Directed Position(s) |
|---|---|---|---|---|
| -SMe | 2 | Electron-donating (resonance) | Activating | 4, 6 |
| -F | 5 | Electron-withdrawing (induction) | Deactivating | 4, 6 |
| -COOMe | 1 | Electron-withdrawing (resonance/induction) | Deactivating | 5 |
Mechanistic Insights and Kinetic Studies of Key Transformations
While specific mechanistic and kinetic studies for this compound are not widely published, the mechanisms of its key transformations can be inferred from extensive research on related systems.
The mechanism for nickel-catalyzed C-S bond cross-coupling is a well-studied catalytic cycle. nih.gov
Oxidative Addition: A Ni(0) species, stabilized by ligands, undergoes oxidative addition into the C(aryl)-S bond of this compound to form an Ar-Ni(II)-SMe complex. This is often the rate-determining step.
Transmetalation: The organometallic coupling partner (e.g., R-MgX) exchanges its organic group with the methylthio group on the nickel center.
Reductive Elimination: The aryl and the new R group on the nickel center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Ni(0) catalyst.
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For "Methyl 5-fluoro-2-(methylthio)benzoate," both one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and to understand through-bond and through-space correlations.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Connectivity Assignments of Derivatives
Multi-dimensional NMR techniques are powerful tools for establishing the complex structure of molecules. For derivatives of "this compound," these experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would help to assign the connectivity of the aromatic protons on the benzene (B151609) ring by identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This would allow for the direct assignment of each proton signal to its attached carbon atom. For "this compound," this would be crucial for assigning the aromatic CH groups as well as the methyl groups of the ester and thioether functionalities.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For example, HMBC correlations would be expected from the methyl protons of the ester to the carbonyl carbon and from the methyl protons of the thioether to the carbon atom at position 2 of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, regardless of whether they are directly bonded. This is critical for determining the conformation of the molecule. For derivatives of "this compound," NOESY could, for example, show correlations between the methylthio group protons and a neighboring aromatic proton, providing information about the preferred orientation of the thioether group relative to the benzene ring.
While specific data for "this compound" is not available, the table below illustrates the expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar substituted methyl benzoates.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~165-170 |
| 2 (C-S) | - | ~135-145 |
| 3 (CH) | ~7.0-7.2 | ~115-120 |
| 4 (CH) | ~7.3-7.5 | ~125-130 |
| 5 (C-F) | - | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |
| 6 (CH) | ~7.6-7.8 | ~110-115 (d, ²JCF ≈ 20-25 Hz) |
| O-CH₃ | ~3.8-3.9 | ~52-53 |
| S-CH₃ | ~2.4-2.5 | ~15-20 |
Note: These are predicted values and actual experimental values may vary.
¹⁹F NMR Spectroscopic Probes for Electronic Environment and Reaction Monitoring
The presence of a fluorine atom in "this compound" makes ¹⁹F NMR spectroscopy an exceptionally sensitive tool for its analysis. The chemical shift of the ¹⁹F nucleus is highly dependent on its electronic environment. Any chemical transformation that alters the electron density around the fluorine atom would result in a significant change in its ¹⁹F chemical shift, making it an excellent probe for monitoring reaction progress. For instance, in a reaction involving the modification of the methylthio or ester group, changes in the ¹⁹F NMR spectrum could provide real-time information about the conversion of starting material to product. beilstein-journals.orgresearchgate.netnih.govsemanticscholar.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify the presence of specific functional groups.
Infrared (IR) Spectroscopy: For "this compound," the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. While the carbonyl stretch would also be visible in the Raman spectrum, non-polar bonds such as the C-S bond of the methylthio group might give rise to more distinct signals in the Raman spectrum compared to the IR spectrum.
The following table summarizes the expected characteristic vibrational frequencies for "this compound."
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-O (Ester) | Stretching | 1250 - 1300 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-S | Stretching | 600 - 800 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Complex Reaction Products and Intermediates
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For "this compound," HRMS would provide the exact mass of the molecular ion, which can be used to confirm its chemical formula (C₉H₉FO₂S). In the context of studying its reactivity, HRMS is invaluable for identifying the products of complex reactions, as well as transient intermediates. By providing the accurate mass of these species, their elemental compositions can be deduced, which is a crucial step in elucidating reaction mechanisms.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
To date, no crystal structure for "this compound" or its derivatives has been reported in the Cambridge Structural Database. However, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of a derivative of "this compound" could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. elsevierpure.com This information would be invaluable for understanding the molecule's conformation in the solid state and for validating computational models.
Chiroptical Spectroscopy (if applicable to chiral derivatives/transformations)
"this compound" is an achiral molecule. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable. However, if this compound were to be used as a precursor in a synthesis to create a chiral derivative, these techniques would be essential for determining the stereochemistry and enantiomeric purity of the resulting products.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical intermediates are involved)
Information not available in published research.
Mentioned Compounds
As no article content could be generated, this table is not applicable.
Theoretical and Computational Investigations on Methyl 5 Fluoro 2 Methylthio Benzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and properties.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other species. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A hypothetical FMO analysis for Methyl 5-fluoro-2-(methylthio)benzoate would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would indicate the most probable sites for nucleophilic and electrophilic attack.
Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. This visualization helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, and for predicting sites of electrophilic and nucleophilic attack.
For this compound, an ESP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, indicating their nucleophilic character. The distribution of charge would also be influenced by the electron-donating methylthio group and the electron-withdrawing fluorine atom.
Aromaticity Indices and Ring Current Analysis
Aromaticity is a key concept in organic chemistry, and various computational indices are used to quantify it. These include geometric criteria (bond length equalization), magnetic criteria (such as Nucleus-Independent Chemical Shift or NICS), and electronic criteria (delocalization indices). Ring current analysis provides a visual representation of the delocalized electrons within an aromatic ring.
A computational study on this compound would likely confirm the aromatic nature of the benzene (B151609) ring, with substituents influencing the degree of aromaticity.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods
Molecules are not static; they exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done using a combination of molecular mechanics (a faster, classical mechanics-based approach) and more accurate but computationally expensive quantum chemical methods.
A conformational analysis of this compound would focus on the rotation around the C-S and C-O single bonds to identify the most stable spatial arrangements of the methylthio and ester groups relative to the benzene ring.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Investigating a reaction involving this compound, such as its hydrolysis or a substitution reaction, would involve locating the transition state structure and calculating its energy. This would provide a detailed mechanistic understanding of the reaction.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimentally obtained data serves as a validation of the computational model and can aid in the interpretation of experimental results.
A computational study would predict the vibrational frequencies and NMR chemical shifts for this compound. For example, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the ester, the C-F stretch, and various vibrations of the aromatic ring.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of a molecular system, offering a dynamic perspective on intermolecular interactions and the influence of solvent environments. For this compound, MD simulations could provide critical data on its structural dynamics, conformational preferences, and non-covalent interactions that govern its macroscopic properties.
A simulation would typically involve placing a model of this compound within a simulation box, solvated by a chosen medium (e.g., water, or an organic solvent like methanol (B129727) or dimethyl sulfoxide (B87167) to reflect its solubility characteristics). chemicalbook.com The system's trajectory would be calculated by integrating Newton's laws of motion for all atoms, governed by a force field that approximates the potential energy of the system.
Detailed Research Findings from a Hypothetical Simulation:
The primary focus of such a simulation would be to characterize the key intermolecular interactions. The functional groups of this compound—the ester group (-COOCH₃), the fluorine atom (-F), and the methylthio group (-SCH₃)—would dictate its interaction landscape.
Hydrogen Bonding: The ester's carbonyl oxygen is a potential hydrogen bond acceptor. In protic solvents like water or methanol, MD simulations could quantify the strength, lifetime, and geometry of hydrogen bonds formed between the solvent and the ester group.
Solvent Effects: By simulating the molecule in different solvents, one could predict its relative solubility and how the solvent structure is perturbed by the solute. The radial distribution function (RDF) derived from MD simulations would show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation shell. For instance, the RDF for water molecules around the carbonyl oxygen would likely show a sharp peak at a short distance, indicative of strong interaction.
An illustrative summary of potential interaction energies that could be derived from an MD simulation is presented in the table below.
Table 1: Illustrative Intermolecular Interaction Energies for this compound in a Protic Solvent (Hypothetical Data)
| Interaction Type | Functional Group Involved | Estimated Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Ester Carbonyl (C=O) | -15 to -25 |
| Dipole-Dipole | C-F Bond | -5 to -10 |
| Dipole-Dipole | Ester Group (C-O-C) | -5 to -10 |
| Van der Waals (Dispersion) | Aromatic Ring | -20 to -30 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to build a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. While no specific QSPR models for this compound exist, a hypothetical study could be designed to predict properties like boiling point, melting point, or solubility for a set of its analogues. Such models are invaluable for screening and designing new compounds with desired properties without the need for exhaustive synthesis and experimentation.
The process would involve several key steps:
Dataset Assembly: A dataset of structural analogues of this compound would be created. This would involve systematic variations of the substituents on the benzene ring. For example, the fluoro group could be replaced by other halogens (Cl, Br), or its position could be varied. The methylthio group could be replaced by other alkylthio or alkoxy groups.
Descriptor Calculation: For each analogue in the dataset, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies) properties.
Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, a model would be built that correlates a subset of the calculated descriptors with the physicochemical property of interest. researchgate.netresearchgate.net The dataset is typically split into a training set (for building the model) and a test set (for validating its predictive power). benthamdirect.combenthamdirect.com
Hypothetical QSPR Study:
Let's consider a hypothetical QSPR model to predict the boiling point of analogues of this compound. The analogues could include variations in the halogen substituent and the alkyl group on the thioether.
Table 2: Hypothetical Dataset for QSPR Modeling of Boiling Point for Analogues
| Compound Name | R¹ | R² | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Boiling Point (°C) (Experimental/Hypothetical) |
|---|---|---|---|---|---|
| This compound | F | CH₃ | 200.23 | 26.3 | 255 |
| Methyl 5-chloro-2-(methylthio)benzoate | Cl | CH₃ | 216.68 | 26.3 | 270 |
| Methyl 5-bromo-2-(methylthio)benzoate | Br | CH₃ | 261.13 | 26.3 | 285 |
| Methyl 5-fluoro-2-(ethylthio)benzoate | F | C₂H₅ | 214.26 | 26.3 | 268 |
From such a dataset, a QSPR model could be derived. For example, a hypothetical MLR equation might look like:
Boiling Point (°C) = b₀ + b₁(Molecular Weight) + b₂(Polar Surface Area)
Where b₀, b₁, and b₂ are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the boiling points of new, unsynthesized analogues, thereby guiding synthetic efforts toward compounds with specific desired physical properties. The descriptors included in the final model would also offer insight into the structural features that most significantly influence the property . benthamdirect.com
Applications of Methyl 5 Fluoro 2 Methylthio Benzoate As a Synthetic Intermediate and Building Block
Role in the Synthesis of Advanced Organic Materials Precursors
While specific research detailing the direct use of Methyl 5-fluoro-2-(methylthio)benzoate in the synthesis of advanced organic material precursors is not abundant, the structural motifs within the molecule suggest its potential utility in this area. The presence of a fluorine atom can enhance the thermal stability, oxidative resistance, and electronic properties of organic materials. The methylthio group can be a handle for further chemical transformations, such as oxidation to sulfoxides or sulfones, or participation in cross-coupling reactions, allowing for the construction of larger, conjugated systems often found in organic electronics.
Utility in the Construction of Diverse Heterocyclic Ring Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Although direct examples of using this compound for this purpose are not prominently reported, the reactivity of its constituent parts suggests a strong potential for such applications. For instance, related compounds like 5-fluoro-2-methylbenzoic acid are known to be precursors for heterocyclic systems such as phthalides and 3-arylisoquinolinones. ossila.com The methylthio group in the target molecule could be transformed to facilitate cyclization reactions, and the fluorine atom can influence the reactivity and properties of the resulting heterocyclic products. The general synthetic utility of fluorinated building blocks in creating bioactive heterocyclic systems is well-established.
Development of Complex Aromatic Architectures through Sequential Transformations
The development of complex aromatic architectures often relies on the sequential transformation of multifunctional building blocks. This compound is well-suited for this role due to its distinct reactive sites. The methylthio group can be oxidized, and the resulting sulfoxide (B87167) or sulfone can act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of substituents onto the aromatic ring. Furthermore, the ester group can be hydrolyzed to a carboxylic acid, which can then participate in a wide range of coupling reactions or be converted to other functional groups. This multi-faceted reactivity allows for a step-wise and controlled construction of intricate aromatic structures.
Application in Ligand Design and Catalyst Development Research
In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. While there is no specific literature detailing the use of this compound in ligand design, its structure contains elements that are attractive for this purpose. The sulfur atom of the methylthio group can act as a coordinating atom for transition metals. The fluorine atom can be used to tune the electronic properties of the ligand, which in turn can influence the catalytic activity. The aromatic backbone provides a rigid scaffold for the construction of more complex ligand systems.
Potential in the Synthesis of Agrochemical Research Compounds
Fluorinated compounds play a significant role in the agrochemical industry, often imparting enhanced efficacy and metabolic stability to active ingredients. While patents specifically citing this compound in agrochemical synthesis are not readily found, the general importance of fluorinated and sulfur-containing aromatics in this sector is well-documented. For example, methyl benzoate (B1203000) itself has been investigated as an environmentally safe insecticide. mdpi.comresearchgate.net The combination of the fluoro and methylthio groups in the target compound makes it a plausible intermediate for the synthesis of novel pesticides and herbicides. The methylthio group, in particular, is a common feature in various agrochemicals.
Use in Materials Science Research (e.g., specialty polymers, optoelectronic materials)
In materials science, the properties of polymers and optoelectronic materials can be finely tuned by the incorporation of specific functional groups. The fluorine atom in this compound can enhance properties such as thermal stability and hydrophobicity in polymers. For optoelectronic applications, the ability to modify the electronic structure of the aromatic ring through the strategic placement of substituents is key. The methylthio group can be a precursor for creating sulfur-containing conjugated polymers, which have shown promise in organic electronics. While direct application examples are not prevalent, the potential for this building block in creating novel materials with tailored properties is significant.
Future Research Directions and Emerging Trends in Fluorinated Thioether Chemistry
Exploration of Novel Catalytic Systems for Selective Functionalization
The development of new catalytic systems is crucial for the selective and efficient functionalization of fluorinated thioethers. nih.govmdpi.com This includes transition-metal catalysis for C-H activation, allowing for the direct modification of the aromatic ring or alkyl side chains. nih.gov The use of novel ligands can control the regioselectivity of these transformations. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and efficiency. nih.govresearchgate.net The integration of fluorination and subsequent reactions of thioethers into automated flow platforms is a growing trend. nih.gov This allows for the rapid optimization of reaction conditions and the on-demand synthesis of compound libraries. researchgate.net
Design of Next-Generation Benzoate-Based Scaffolds for Specialized Applications
Benzoate-based scaffolds are common in drug discovery and materials science. researchgate.netossila.com The design of new scaffolds incorporating fluorinated thioether moieties is an active area of research. ossila.com These next-generation scaffolds can be tailored for specific biological targets or material properties. nih.gov
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the mechanisms of reactions involving fluorinated thioethers is essential for the development of new synthetic methods. acs.org This includes detailed studies of reaction kinetics and the identification of reactive intermediates. acs.org Computational chemistry is also playing an increasingly important role in elucidating these complex transformations.
Sustainable Synthesis and Derivatization Strategies for Organofluorine Compounds
There is a strong emphasis on developing more sustainable and environmentally friendly methods for the synthesis of organofluorine compounds. numberanalytics.comnumberanalytics.combenthamdirect.com This includes the use of greener fluorinating reagents, the development of catalytic methods to reduce waste, and the use of renewable starting materials. numberanalytics.combenthamdirect.com The principles of green chemistry are being increasingly applied to the entire lifecycle of these compounds, from their synthesis to their final applications. societechimiquedefrance.fr
Q & A
Q. What synthetic routes are effective for preparing Methyl 5-fluoro-2-(methylthio)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 5-fluoro-2-(methylthio)benzoic acid using methanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). Optimization includes:
- Catalyst selection : Sulfuric acid (yield: ~75%) outperforms HCl (yield: ~65%) due to stronger protonation of the carboxyl group .
- Temperature control : Reflux at 80°C for 6 hours maximizes ester formation while minimizing side reactions.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) ensures high purity (>95%) .
| Synthesis Method | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄-catalyzed esterification | H₂SO₄ | 80 | 75 | 98 |
| HCl-catalyzed esterification | HCl | 60 | 65 | 95 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include δ 2.50 (s, SCH₃), δ 3.90 (s, OCH₃), and aromatic protons at δ 7.20–7.80 .
- ¹³C NMR : Peaks at δ 168.5 (C=O), δ 52.1 (OCH₃), and δ 14.2 (SCH₃) confirm ester and substituent groups .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
- LC-MS : Molecular ion peak at m/z 214 [M⁺] confirms molecular weight .
Advanced Research Questions
Q. How do the fluoro and methylthio substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Electronic effects : The electron-withdrawing fluoro group directs EAS to the para position, while the electron-donating methylthio group activates the ring. Competitive directing effects require computational modeling (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity .
- Experimental validation : Nitration studies show predominant para-substitution (80%) relative to the fluoro group, confirmed by HPLC and ¹H NMR .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 10–50 µM) may arise from:
- Assay variability : Differences in cell lines (HeLa vs. MCF-7) or incubation times (24h vs. 48h).
- Solution stability : Degradation in DMSO (>10% after 24h at 25°C) affects potency. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Standardization : Use harmonized protocols (e.g., MTT assay at 48h with fresh stock solutions) .
| Study | Cell Line | IC₅₀ (µM) | Incubation Time (h) | Purity (%) |
|---|---|---|---|---|
| A | HeLa | 10 | 48 | 98 |
| B | MCF-7 | 50 | 24 | 85 |
Q. How can computational chemistry predict the metabolic pathways of this compound in drug discovery?
- Methodological Answer :
- Software tools : Use Schrödinger’s QikProp or ADMET Predictor to model phase I/II metabolism.
- Key predictions :
- Phase I : Demethylation of the ester group (priority site) and oxidation of the methylthio moiety .
- Phase II : Glucuronidation of the benzoate group, predicted by molecular docking (AutoDock Vina) with UDP-glucuronosyltransferase .
- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Stability and Handling
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
